1H-Indole-6-carboximidamide
Overview
Description
Synthesis Analysis
The synthesis of indole derivatives, including 1H-Indole-6-carboximidamide, often involves strategies such as C–C and C–N coupling reactions and reductions. These methods are crucial for preparing biologically active compounds and indole alkaloids, serving as key intermediates (El-Sawy et al., 2017). Additionally, the synthesis of related indole compounds through one-pot reactions, nucleophilic addition, and catalyzed C-H activation processes showcases the versatility and efficiency of current synthetic approaches (Wang et al., 2010).
Molecular Structure Analysis
The molecular structure of 1H-Indole-6-carboximidamide derivatives can be elucidated through various spectroscopic methods, including NMR, IR, MS, and X-ray crystallography. Studies have determined structures by comparing experimental data with density functional theory (DFT) calculations, providing insights into the compound's geometry, electronic configuration, and intermolecular interactions (Yao et al., 2023).
Chemical Reactions and Properties
Indole derivatives participate in a wide range of chemical reactions, facilitated by their reactive sites. For instance, the carbonyl group in indole-3-carboxaldehyde derivatives undergoes facile coupling reactions, serving as precursors to heterocyclic derivatives. Such reactivity forms the basis for synthesizing complex biologically active molecules (El-Sawy et al., 2017).
Physical Properties Analysis
The physical properties of indole derivatives, such as solubility, melting point, and crystal structure, are closely linked to their molecular structure. X-ray diffraction and DFT studies provide detailed information about the crystal packing, molecular orbitals, and electrostatic potential, which are essential for understanding the compound's behavior in different environments (Yao et al., 2023).
Chemical Properties Analysis
The chemical properties of 1H-Indole-6-carboximidamide derivatives, including reactivity, stability, and interaction with other molecules, can be inferred from their electronic structure. Frontier molecular orbitals (FMO) analysis reveals the regions of highest electron density, providing insights into potential reactivity sites. Furthermore, studies involving Hirshfeld surface analysis and energy frameworks help understand intermolecular interactions, contributing to the compound's stability and reactivity (Al-Ostoot et al., 2020).
Scientific Research Applications
Efficient Regioselective Synthesis
1H-Indole-6-carboximidamide derivatives can be efficiently synthesized through a regioselective cyclization process. A notable example is the synthesis of indole N-carboximidamides and N-carboximidoates using Ag(I)-catalyzed cyclization. This method is characterized by its high regioselectivity, mild reaction conditions, easily accessible starting materials, and good yields, making it a valuable approach in organic synthesis (Huang, Liu, & Ding, 2009).
Catalytic Synthesis Approaches
The Rh(III)-catalyzed C-H activation/cyclization of indoles and pyrroles offers a divergent synthesis of various heterocycles. This method enables the creation of complex structures like pyrimido[1,6-a]indol-1(2H)-one and 1H-imidazo[1,5-a]indol-3(2H)-ones. Its utility includes the synthesis of compounds like 5-HT3 receptor antagonists on a gram-scale (Zhang, Zheng, & Cui, 2014).
Industrial and Biological Applications
Indole derivatives, including 1H-Indole-6-carboximidamide, find applications in various industries and biological fields. For instance, these derivatives have shown potential in creating environmentally friendly antifouling acrylic metal salt resins. Such applications are significant in marine environments, where they exhibit self-polishing and better antifouling performance compared to traditional resins (Chunhua et al., 2020).
Antiproliferative and Anti-migratory Activity
In the medical research domain, certain 1H-Indole derivatives have shown promising antiproliferative and anti-migratory activities against cancer cells. A study on pancreatic cancer cells demonstrated that these compounds can inhibit both proliferation and migration of tumor cells, highlighting their potential in cancer therapy (Li Petri et al., 2019).
Synthesis and Characterization Techniques
Advancements in synthesis and characterization of 1H-Indole derivatives have been significant. For example, microwave-assisted synthesis offers an efficient approach to create functionalized indole derivatives with high yields and regioselectivity. These compounds are characterized using techniques like 1H NMR and mass spectrometry, underscoring the importance of analytical methods in the development of indole-based compounds (Bellavita et al., 2022).
Safety And Hazards
properties
IUPAC Name |
1H-indole-6-carboximidamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c10-9(11)7-2-1-6-3-4-12-8(6)5-7/h1-5,12H,(H3,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJLHTAIFMAKJST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2)C(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Indole-6-carboximidamide | |
CAS RN |
71889-72-0 | |
Record name | 6-Amidinoindole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071889720 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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